(2S)-1-Aminopropane-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

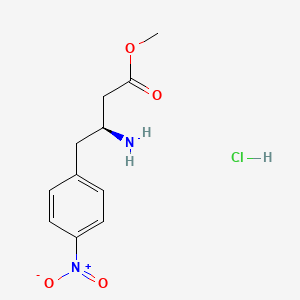

(2S)-1-Aminopropane-2-thiol, also known as L-cysteine, is a naturally occurring amino acid containing a thiol group. It is an important building block in the biosynthesis of proteins and is known for its role in various metabolic processes. The thiol group in this compound makes it a crucial component in the formation of disulfide bonds, which are essential for the structural stability of proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2S)-1-Aminopropane-2-thiol can be synthesized through several methods. One common synthetic route involves the reaction of serine with hydrogen sulfide in the presence of a base, such as sodium hydroxide. This reaction produces this compound through a substitution mechanism where the hydroxyl group of serine is replaced by a thiol group.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce this compound. The fermentation process is optimized to maximize yield and purity, and the compound is subsequently extracted and purified using various chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-1-Aminopropane-2-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond, resulting in the formation of cystine.

Reduction: Disulfide bonds in cystine can be reduced back to thiol groups, regenerating this compound.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces other functional groups in a molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol are used.

Substitution: Various alkyl halides and acyl chlorides can be used as substrates for substitution reactions.

Major Products Formed

Oxidation: Cystine

Reduction: this compound

Substitution: Various alkylated or acylated derivatives of this compound

Aplicaciones Científicas De Investigación

(2S)-1-Aminopropane-2-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reducing agent in chemical reactions.

Biology: It plays a crucial role in protein folding and stability, and is used in studies related to enzyme function and structure.

Medicine: this compound is used in the treatment of acetaminophen overdose and as a mucolytic agent to break down mucus in respiratory conditions.

Industry: It is used in the food industry as a dough conditioner and in the cosmetic industry for hair care products.

Mecanismo De Acción

The primary mechanism of action of (2S)-1-Aminopropane-2-thiol involves its thiol group, which can form disulfide bonds with other thiol-containing molecules. This property is crucial for maintaining the structural integrity of proteins. In biological systems, this compound acts as a reducing agent, helping to maintain the redox balance within cells. It also serves as a precursor for the synthesis of glutathione, a major antioxidant that protects cells from oxidative damage.

Comparación Con Compuestos Similares

(2S)-1-Aminopropane-2-thiol can be compared with other sulfur-containing amino acids, such as methionine and homocysteine:

Methionine: Unlike this compound, methionine contains a thioether group instead of a thiol group. Methionine is essential for the initiation of protein synthesis and serves as a methyl donor in various biochemical reactions.

Homocysteine: Homocysteine is structurally similar to this compound but contains an additional methylene group. Elevated levels of homocysteine are associated with cardiovascular diseases, whereas this compound is generally considered beneficial for health.

Propiedades

Fórmula molecular |

C3H9NS |

|---|---|

Peso molecular |

91.18 g/mol |

Nombre IUPAC |

(2S)-1-aminopropane-2-thiol |

InChI |

InChI=1S/C3H9NS/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m0/s1 |

Clave InChI |

MHJPNBAEWSRKBK-VKHMYHEASA-N |

SMILES isomérico |

C[C@@H](CN)S |

SMILES canónico |

CC(CN)S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(3R,7aR)-7a-(4-fluorophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13562379.png)

![Rel-methyl (3aR,5s,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B13562398.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid](/img/structure/B13562419.png)